![molecular formula C16H13F3N2O3 B5753182 1-(4-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone CAS No. 5928-94-9](/img/structure/B5753182.png)
1-(4-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone
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Overview
Description
1-(4-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone, also known as NPP, is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform. NPP is a useful tool in the field of biochemistry and pharmacology due to its ability to inhibit the activity of certain enzymes and receptors in the body.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone involves its ability to bind to specific enzymes and receptors in the body. For example, 1-(4-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone has been shown to bind to the active site of acetylcholinesterase, which prevents the enzyme from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the body, which can have a range of effects depending on the specific receptors that are activated.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone depend on the specific enzymes and receptors that are targeted. For example, inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the body, which can have effects on the nervous system and other organs. 1-(4-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Advantages and Limitations for Lab Experiments
1-(4-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone has several advantages for use in lab experiments. It is a highly specific inhibitor of certain enzymes and receptors, which allows for precise control over the experimental conditions. Additionally, 1-(4-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone is relatively stable and can be stored for long periods of time. However, there are also limitations to the use of 1-(4-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone in lab experiments. It can be difficult to control the concentration of 1-(4-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone in the body, and there may be off-target effects on other enzymes and receptors.
Future Directions
There are several future directions for research involving 1-(4-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone. One area of interest is the development of new inhibitors that are more specific and potent than 1-(4-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone. Additionally, 1-(4-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone and related compounds may have potential therapeutic uses in the treatment of neurological disorders and cancer. Further research is needed to fully understand the mechanisms of action and potential applications of 1-(4-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone.
Synthesis Methods
The synthesis of 1-(4-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone involves a series of chemical reactions that require specialized equipment and expertise. One common method of synthesis involves the reaction of 4-nitrobenzaldehyde with 3-(trifluoromethyl)aniline in the presence of a base such as potassium carbonate. The resulting product is then treated with propanone to yield 1-(4-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone.
Scientific Research Applications
1-(4-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone has a wide range of applications in scientific research. It is commonly used as a tool to study the activity of enzymes and receptors in the body. For example, 1-(4-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone has been used to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the body, which can be useful in the treatment of certain neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
1-(4-nitrophenyl)-3-[3-(trifluoromethyl)anilino]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c17-16(18,19)12-2-1-3-13(10-12)20-9-8-15(22)11-4-6-14(7-5-11)21(23)24/h1-7,10,20H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYQHIFMQONSLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20974714 |
Source
|
Record name | 1-(4-Nitrophenyl)-3-[3-(trifluoromethyl)anilino]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20974714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5928-94-9 |
Source
|
Record name | 1-(4-Nitrophenyl)-3-[3-(trifluoromethyl)anilino]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20974714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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